

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester

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Compound of Interest

Compound Name: NHPI-PEG4-C2-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **NHPI-PEG4-C2-NHS ester**, a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

NHPI-PEG4-C2-NHS ester is a chemical linker designed to connect two different molecules, typically a protein and a therapeutic payload. Its structure comprises three key functional components:

- **N-Hydroxysuccinimide (NHS) Ester:** This highly reactive group readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of antibodies and other proteins. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
- **Polyethylene Glycol (PEG) Spacer (PEG4):** The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous environments. The PEG moiety can also reduce aggregation and potentially shield the conjugate from enzymatic degradation, thereby improving its pharmacokinetic profile.
- **N-Hydroxyphthalimide (NHPI) Ester:** While the primary reactive site for bioconjugation is the NHS ester, the NHPI group can also be utilized in specific chemical transformations, though

it is generally less reactive towards amines than the NHS ester under typical bioconjugation conditions.

The combination of these components makes **NHPI-PEG4-C2-NHS ester** a versatile tool for creating stable, soluble, and effective bioconjugates.

Chemical Structure

The chemical structure of **NHPI-PEG4-C2-NHS ester** is depicted below:

Molecular Formula: $C_{23}H_{28}N_2O_{11}$ [1] Molecular Weight: 508.48 g/mol [1] SMILES:
O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O [1]

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of **NHPI-PEG4-C2-NHS ester** is presented in the tables below. It is important to note that while specific quantitative data for this exact molecule is not always available in public literature, the properties of similar NHS esters and PEGylated molecules provide a strong indication of its expected behavior.

Physicochemical Properties

Property	Value	Source/Comment
Purity	≥97%	[1]
Appearance	White to off-white solid	General observation for similar compounds
Storage Conditions	-20°C, under desiccated conditions	[1]
Solubility	Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.	General property of NHS esters.[2]
Topological Polar Surface Area (TPSA)	147.21 Å ²	[1]
LogP	0.2779	[1]
Hydrogen Bond Acceptors	11	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	17	[1]

Reactive Properties

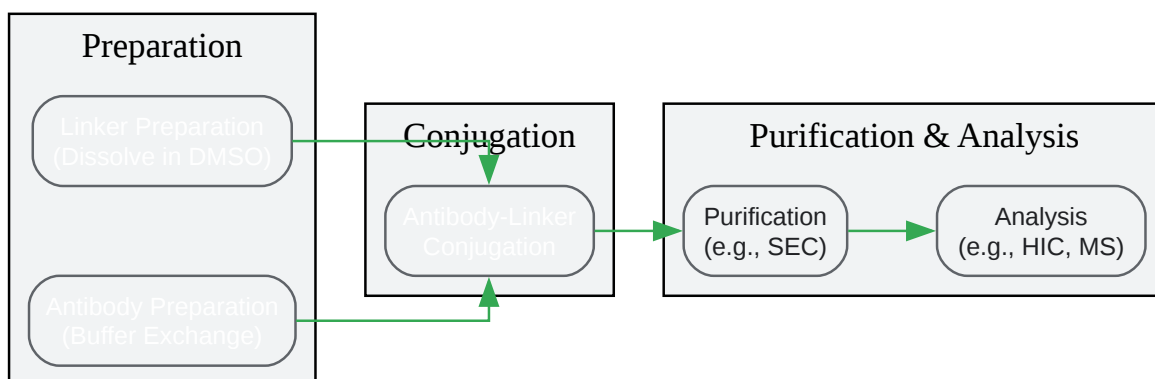
Property	Description	Source/Comment
Primary Reactive Group	N-Hydroxysuccinimide (NHS) ester	Reacts with primary amines to form stable amide bonds.[2]
Optimal Reaction pH	7.2 - 8.5	[2]
Reaction Time	30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C	General guideline for NHS ester conjugations.[2]
Stability in Aqueous Solution	The NHS ester moiety is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with increasing pH. The half-life of NHS esters can range from hours at neutral pH to minutes at pH 8.6.[3]	It is recommended to prepare solutions of the linker immediately before use.

Experimental Protocols

The following sections provide detailed methodologies for the use of **NHPI-PEG4-C2-NHS ester** in a typical antibody-drug conjugation workflow.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using **NHPI-PEG4-C2-NHS ester** involves a two-step process. First, the linker is conjugated to the antibody. Second, the therapeutic payload is attached to the other end of the linker (in this case, the NHPI end would require a specific chemical strategy not detailed here as the primary focus is on the NHS-amine reaction). The general workflow for the initial antibody-linker conjugation is as follows:



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General workflow for antibody-linker conjugation.

Detailed Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Materials:

- Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
- **NHPI-PEG4-C2-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

- Antibody Preparation:

- If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
- Linker Preparation:
 - Allow the vial of **NHPI-PEG4-C2-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
- Conjugation Reaction:
 - Add a calculated molar excess of the linker stock solution to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the antibody.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted linker and byproducts by purifying the conjugate using a suitable method such as SEC.
- Analysis:

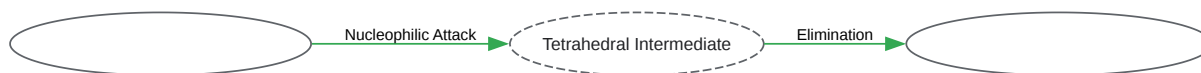
- Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

As a synthetic linker, **NHPI-PEG4-C2-NHS ester** does not directly participate in biological signaling pathways. Instead, its function is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The logical relationship in its application is a straightforward conjugation reaction.

Amine-NHS Ester Conjugation Reaction

The core chemical reaction involves the nucleophilic attack of a primary amine from a protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Amine-NHS ester conjugation reaction mechanism.

Conclusion

NHPI-PEG4-C2-NHS ester is a valuable tool in the field of bioconjugation, offering a reliable method for linking molecules through stable amide bonds. Its hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The well-defined reactivity of the NHS ester allows for controlled conjugation to proteins, making it a key component in the development of targeted therapeutics like ADCs. For successful application, careful consideration of reaction conditions, particularly pH and the exclusion of moisture and extraneous nucleophiles, is crucial. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this versatile crosslinker.

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References

- 1. chemscene.com [chemscene.com]
- 2. bocsci.com [bocsci.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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